molecular formula C6H4ClNO2 B3273892 4-Pyridinecarbonyl chloride, 3-hydroxy- CAS No. 59793-46-3

4-Pyridinecarbonyl chloride, 3-hydroxy-

Cat. No.: B3273892
CAS No.: 59793-46-3
M. Wt: 157.55 g/mol
InChI Key: WRFRNSUCMVFMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinecarbonyl chloride, 3-hydroxy- is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is notable for its reactivity due to the presence of both a hydroxyl group and a carbonyl chloride group attached to the pyridine ring. These functional groups make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarbonyl chloride, 3-hydroxy- typically involves the chlorination of 3-hydroxy-4-pyridinecarboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 3-hydroxy-4-pyridinecarboxylic acid.

    Reagent: Thionyl chloride or oxalyl chloride.

    Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.

    Product: 4-Pyridinecarbonyl chloride, 3-hydroxy-.

Industrial Production Methods

On an industrial scale, the production of 4-Pyridinecarbonyl chloride, 3-hydroxy- follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarbonyl chloride, 3-hydroxy- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl chloride group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Ketones/Aldehydes: Formed by oxidation of the hydroxyl group.

    Alcohols: Formed by reduction of the carbonyl chloride group.

Scientific Research Applications

4-Pyridinecarbonyl chloride, 3-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pyridinecarbonyl chloride, 3-hydroxy- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These properties enable it to interact with various molecular targets and pathways, facilitating its use in diverse chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarbonyl chloride, 4-hydroxy-: Similar structure but with different positions of the hydroxyl and carbonyl chloride groups.

    2-Pyridinecarbonyl chloride, 3-hydroxy-: Another isomer with the hydroxyl group at the 3-position and the carbonyl chloride group at the 2-position.

    4-Pyridinecarboxylic acid, 3-hydroxy-: The carboxylic acid derivative of the compound.

Uniqueness

4-Pyridinecarbonyl chloride, 3-hydroxy- is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

IUPAC Name

3-hydroxypyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFRNSUCMVFMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridinecarbonyl chloride, 3-hydroxy-
Reactant of Route 2
Reactant of Route 2
4-Pyridinecarbonyl chloride, 3-hydroxy-
Reactant of Route 3
Reactant of Route 3
4-Pyridinecarbonyl chloride, 3-hydroxy-
Reactant of Route 4
Reactant of Route 4
4-Pyridinecarbonyl chloride, 3-hydroxy-
Reactant of Route 5
Reactant of Route 5
4-Pyridinecarbonyl chloride, 3-hydroxy-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Pyridinecarbonyl chloride, 3-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.